DMH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and reagents like potassium carbonate (K2CO3) under controlled temperatures .

Industrial Production Methods: Industrial production of DMH2 involves scaling up the laboratory synthesis process. The key steps include:

- Formation of the pyrazolo[1,5-a]pyrimidine core.

- Introduction of the quinoline moiety.

- Addition of the morpholine group. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: DMH2 durchläuft hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Reagenzien wie halogenierte Verbindungen und Basen wie Kaliumcarbonat (K2CO3) werden üblicherweise verwendet.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid (H2O2) können verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid (NaBH4) werden verwendet

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate von this compound, die weiter auf ihre biologische Aktivität untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Inhibition of Tumor Growth

DMH2 has been studied extensively for its potential to inhibit tumor growth in various cancer types. A notable study indicated that this compound significantly downregulates key proteins associated with cell survival and proliferation, including X-linked inhibitor of apoptosis protein (XIAP) and transforming growth factor-beta-activated kinase 1 (TAK1). This downregulation leads to increased apoptosis in lung cancer cells compared to other BMP inhibitors like LDN-193189 .

| Parameter | This compound | JL5 |

|---|---|---|

| Clearance INT (mL/min/kg) | 250 | 129 |

| Plasma protein binding | 98.60% | 98.30% |

Sensitivity to Ferroptosis

Recent findings suggest that this compound plays a role in regulating the sensitivity of clear cell renal cell carcinoma (ccRCC) to ferroptosis, a form of regulated cell death. The expression levels of malate dehydrogenase 2 (MDH2) were found to correlate with ccRCC staging, indicating that this compound may enhance the sensitivity of these cells to ferroptosis-inducing agents .

Stem Cell Differentiation

This compound is also utilized in protocols aimed at directing the differentiation of human induced pluripotent stem cells into specific lineages. It has been shown to promote neurogenesis when combined with other inhibitors such as SB431542, highlighting its potential in regenerative therapies.

Lung Cancer Model

A study involving xenograft models demonstrated that this compound effectively suppressed tumor growth without causing regression in established tumors. This was attributed to its ability to modulate signaling pathways critical for tumor survival while maintaining some degree of tumor viability .

Renal Cancer Studies

In ccRCC models, this compound was shown to enhance the sensitivity of cancer cells to ferroptosis, leading to reduced tumor growth rates when MDH2 was knocked out. This suggests that targeting MDH2 with this compound could be a promising therapeutic strategy for enhancing treatment efficacy against renal cancers .

Wirkmechanismus

DMH2 exerts its effects by antagonizing BMP type I receptors, specifically ALK3, ALK6, and ALK2. It downregulates the expression of Id1 and Id3 proteins, leading to the inhibition of cell proliferation and induction of cell death in cancer cells. The molecular targets include BMP receptors and downstream signaling pathways involving Smad proteins .

Vergleich Mit ähnlichen Verbindungen

- DMH1

- LDN-193189

- Dorsomorphin

Comparison: DMH2 is unique in its high selectivity for BMP type I receptors and its potent inhibitory effects on BMP signaling. Compared to DMH1 and LDN-193189, this compound demonstrates greater efficacy in downregulating Id1 and Id3 proteins and inhibiting cell proliferation .

Biologische Aktivität

DMH2, a selective antagonist of bone morphogenetic protein (BMP) type I receptors, has garnered attention in various biological studies due to its potential therapeutic applications in cancer and liver regeneration. This article explores the biological activity of this compound, emphasizing its mechanisms of action, effects on cell proliferation, and relevant case studies.

This compound functions primarily by inhibiting BMP signaling pathways, which are crucial for various cellular processes, including proliferation, differentiation, and apoptosis. The compound selectively targets BMP type I receptors such as ALK2 and ALK3, leading to a reduction in downstream signaling events mediated by SMAD proteins.

Key Findings on Mechanism

- Inhibition of SMAD Phosphorylation : this compound has been shown to decrease the phosphorylation of SMAD1/5/8 in liver tissues, indicating effective inhibition of BMP signaling in vivo .

- Cell Line Studies : In H1299 lung cancer cells, this compound significantly downregulated ALK3 activity more effectively than other BMP antagonists like DMH1 and LDN . This inhibition correlated with reduced cell proliferation.

Biological Activity in Liver Regeneration

Research indicates that this compound enhances hepatocyte proliferation during liver regeneration. In a study involving adult mice, administration of this compound resulted in a dose-dependent increase in hepatocyte proliferation:

| Dose (mg/kg) | Hepatocyte Proliferation (%) | Statistical Significance (p-value) |

|---|---|---|

| 0.5 | 13.7 | Not significant |

| 1 | 27.6 | 0.056 |

| 2 | 26.9 | 0.027 |

These results suggest that this compound may play a critical role in liver regeneration by promoting cell division .

Effects on Cancer Cell Lines

This compound has shown promising results in inhibiting the proliferation of various cancer cell lines, particularly lung cancer cells. A study demonstrated that this compound caused a dose-dependent decrease in the proliferation of H1299 cells within 24 hours, with more pronounced effects observed at 48 hours:

| Time Point | Proliferation Reduction (%) |

|---|---|

| 24 hours | Significant reduction |

| 48 hours | More profound effect |

The downregulation of key proteins such as XIAP and TAK1 was also noted, further supporting its potential as an anticancer agent .

Pharmacokinetic Profile

The pharmacokinetics of this compound indicate its distribution and clearance rates, which are vital for understanding its therapeutic potential:

| Parameter | Value |

|---|---|

| Clearance (mL/min/kg) | 250 |

| Plasma Protein Binding (%) | 98.60 |

| Volume of Distribution (L/kg) | 0.95 |

These parameters suggest that while this compound is potent in vitro, its pharmacokinetic profile may limit its effectiveness in vivo .

Case Studies

Several case studies have highlighted the clinical implications of this compound:

- Liver Regeneration Studies : In vivo studies demonstrated that this compound enhances liver regeneration post-hepatectomy by promoting hepatocyte proliferation through BMP inhibition .

- Cancer Treatment Trials : Clinical trials involving lung cancer patients have explored the use of this compound as an adjunct therapy to standard treatments, focusing on its ability to enhance therapeutic efficacy by targeting BMP pathways .

Eigenschaften

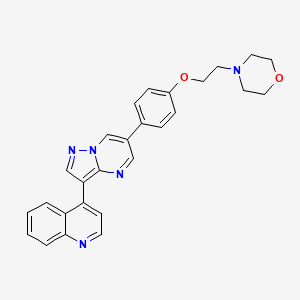

IUPAC Name |

4-[2-[4-(3-quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O2/c1-2-4-26-24(3-1)23(9-10-28-26)25-18-30-32-19-21(17-29-27(25)32)20-5-7-22(8-6-20)34-16-13-31-11-14-33-15-12-31/h1-10,17-19H,11-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLXRNZCYAYUED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2) interact with its target and what are the downstream effects?

A: this compound acts as an antagonist of activin receptor-like kinase 3 (ALK3), a type of BMP receptor []. By binding to ALK3, this compound blocks the phosphorylation of SMAD proteins, which are downstream signaling molecules in the BMP pathway []. This inhibition of BMP signaling ultimately leads to enhanced liver regeneration after partial hepatectomy [].

Q2: What is the evidence for the in vivo efficacy of this compound in promoting liver regeneration?

A: In the study by [], this compound was tested in a mouse model of partial hepatectomy. The researchers found that administration of this compound led to a significant increase in liver weight compared to control animals, indicating enhanced liver regeneration []. Additionally, they observed that this compound treatment increased serum interleukin-6 levels and signal transducer and activator of transcription 3 phosphorylation in the liver, both of which are associated with liver regeneration [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.